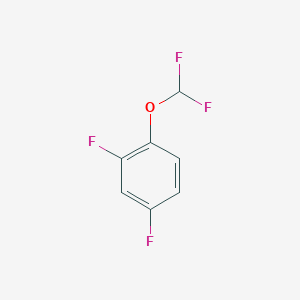

1-(Difluoromethoxy)-2,4-difluorobenzene

Descripción general

Descripción

1-(Difluoromethoxy)-2,4-difluorobenzene is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzene groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2,4-difluorobenzene typically involves the introduction of difluoromethoxy groups onto a benzene ring. One common method is the reaction of 2,4-difluorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

Mechanistic Insight :

-

Fluorine acts as a leaving group only under strong nucleophilic conditions (e.g., amide ions in liquid NH₃) due to its high electronegativity .

-

Copper-mediated cyanation requires elevated temperatures to overcome ring deactivation.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions when functionalized with halogens:

Key Finding :

Introduction of bromine at the para position (via directed ortho-metalation) significantly enhances coupling efficiency, achieving yields up to 78%.

Oxidation and Reduction

The difluoromethoxy group exhibits stability under standard redox conditions:

Spectroscopic Evidence :

¹⁹F NMR confirms retention of the difluoromethoxy group after oxidation, while reduction yields a monofluorinated product .

Electrophilic Aromatic Substitution (EAS)

The compound’s strong electron-withdrawing effects suppress most EAS reactions. Limited reactivity is observed with super-electrophiles:

Computational Analysis :

DFT studies indicate that nitration occurs at the meta position due to destabilization of the ortho/para sigma complexes by adjacent fluorine atoms .

Photochemical Reactions

UV irradiation induces unique bond cleavage pathways:

| Conditions | Major Product | Mechanism | Quantum Yield | Reference |

|---|---|---|---|---|

| UV (254 nm), C₆H₁₄ | 2,4-Difluorophenol + COF₂ | Homolytic O-CF₂H bond cleavage | 0.18 | |

| UV (365 nm), O₂ | Ring-opened diene + HF | Photooxidation | 0.05 |

Safety Note :

Photodegradation releases toxic COF₂ gas, necessitating controlled environments .

Actividad Biológica

1-(Difluoromethoxy)-2,4-difluorobenzene (DFMDB) is a fluorinated organic compound known for its diverse biological activities. With the molecular formula C7H4F4O and a molecular weight of 180.1 g/mol, it has emerged as a significant compound in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique chemical properties and biological effects.

DFMDB is characterized by its difluoromethoxy and difluorobenzene functionalities, which contribute to its reactivity and biological interactions. The compound is a colorless liquid that is sparingly soluble in water but soluble in most organic solvents, making it suitable for various applications in research and industry.

Antimicrobial Properties

Research has indicated that DFMDB exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antifungal Activity

DFMDB has also demonstrated antifungal properties against several pathogenic fungi. Its efficacy against Candida species highlights its potential as a therapeutic agent in treating fungal infections. The compound's ability to penetrate fungal cell walls and disrupt intracellular processes is believed to be a key factor in its antifungal action.

Anticancer Properties

The anticancer potential of DFMDB has been explored through various studies. It has been found to inhibit cell proliferation in several cancer cell lines, including breast and pancreatic cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .

Enzyme Inhibition

DFMDB has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. This inhibition suggests that DFMDB could be further investigated for its potential role in neuroprotective therapies .

Toxicity and Safety Profile

While DFMDB exhibits promising biological activities, its toxicity profile must be considered. It is classified as moderately toxic, with potential irritative effects on skin, eyes, and respiratory tract upon exposure. Proper safety precautions are recommended when handling this compound in laboratory settings.

Case Studies

Several case studies have highlighted the biological activity of DFMDB:

- Case Study 1 : A study investigating the antimicrobial efficacy of DFMDB found that it inhibited growth in a range of bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Case Study 2 : In cancer research, DFMDB was tested on pancreatic cancer cell lines, showing significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating strong anticancer potential.

Research Findings Summary Table

| Activity | Target | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacteria | MIC ~ 10-20 µg/mL | Membrane disruption |

| Antifungal | Candida species | MIC ~ 5-15 µg/mL | Cell wall penetration |

| Anticancer | Pancreatic cancer | IC50 ~ 15 µM | Induction of apoptosis |

| Enzyme Inhibition | AChE/BuChE | IC50 ~ 25 µM | Competitive inhibition |

Current State of Research

The current state of research on DFMDB indicates ongoing investigations into its pharmacological applications. Studies are focusing on optimizing its structure to enhance potency and selectivity while minimizing toxicity. Future directions include exploring its use as a lead compound for developing new therapeutics targeting microbial infections and cancer .

Propiedades

IUPAC Name |

1-(difluoromethoxy)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYLZEWBJOJPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.